molecular formula C12H19NO B8404411 3-[(3-Methylbutoxy)methyl]aniline

3-[(3-Methylbutoxy)methyl]aniline

Cat. No.: B8404411
M. Wt: 193.28 g/mol
InChI Key: CLZTYUYKWKYDCB-UHFFFAOYSA-N
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Description

3-[(3-Methylbutoxy)methyl]aniline is a valuable aniline-based organic compound that serves as a key building block and intermediate in advanced chemical synthesis and materials science research. Its molecular structure, featuring both an aniline group and an ether side chain, makes it a versatile precursor for developing more complex molecules. This compound is primarily used in research and development as a pharmaceutical intermediate. Aniline derivatives are frequently explored in the search for new therapeutic agents, and the structural motif of a substituted aniline is common in drug discovery efforts . Furthermore, its structure suggests potential application in the synthesis of specialized dyes and pigments, as aniline derivatives are fundamental intermediates in the production of various colorants . In the field of materials science, this compound may be utilized in the development of organic ligands for metal-organic frameworks (MOFs), as a component in the synthesis of organic light-emitting diodes (OLEDs), or in the creation of advanced polymers and resins . Its properties can contribute to the thermal stability and flexibility of the resulting materials. Handling and Safety: Please consult the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use. Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(3-methylbutoxymethyl)aniline

InChI

InChI=1S/C12H19NO/c1-10(2)6-7-14-9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,13H2,1-2H3

InChI Key

CLZTYUYKWKYDCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCC1=CC(=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-(3-Methylbutoxy)aniline (CID 21262): This positional isomer has the 3-methylbutoxy group at the para position. The molecular formula (C₁₁H₁₇NO) and SMILES (CC(C)CCOC1=CC=C(C=C1)N) indicate a linear alkoxy chain .
  • N-Ethyl-3-(3-methylbutoxy)aniline: The amino group here is N-ethylated, reducing its nucleophilicity. The substituent’s direct attachment to the ring (without a methylene spacer) shortens the chain, decreasing steric bulk compared to the target compound .

Functional Group Variations

  • 3-[(3-Methylbutane)sulfonyl]aniline (CAS 1375068-98-6): Replacing the ether oxygen with a sulfonyl group (-SO₂-) converts the substituent into a strong electron-withdrawing moiety. This dramatically reduces the amino group’s basicity and alters solubility (molecular formula: C₁₁H₁₇NO₂S; molar mass: 227.32 g/mol) .
  • This compound has a higher molecular weight (222.28 g/mol) and distinct pharmacological relevance .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent LogD (pH 5.5) Melting/Boiling Points
3-[(3-Methylbutoxy)methyl]aniline (Target) C₁₂H₁₉NO 193.29 (calculated) -(CH₂-O-(CH₂)₂CH(CH₃)₂) ~2.8 (est.) Not reported
4-(3-Methylbutoxy)aniline C₁₁H₁₇NO 179.26 -O-(CH₂)₂CH(CH₃)₂ (para) Not reported Not reported
N-Ethyl-3-(3-methylbutoxy)aniline C₁₃H₂₁NO 207.31 -O-(CH₂)₂CH(CH₃)₂ (meta), N-Et ~3.1 (est.) Not reported
3-[(3-Methylbutane)sulfonyl]aniline C₁₁H₁₇NO₂S 227.32 -SO₂-(CH₂)₂CH(CH₃)₂ ~1.5 (est.) Not reported

Key Observations :

  • The target compound’s methylene-oxygen bridge increases flexibility and lipophilicity compared to direct alkoxy-substituted analogs.
  • Sulfonyl derivatives exhibit lower LogD values due to polar sulfonyl groups, enhancing water solubility.

Preparation Methods

Step 1: Synthesis of 1-(3-Methylbutoxy)methyl-3-nitrobenzene

Reagents :

  • 3-Nitrobenzyl chloride

  • 3-Methyl-1-butanol (5 equivalents)

  • Potassium hydroxide (KOH, 1.5 equivalents)

  • Dimethylformamide (DMF) as solvent

Procedure :

  • Alkylation : 3-Nitrobenzyl chloride is dissolved in a mixture of DMF and 3-methyl-1-butanol. KOH pellets are added under vigorous stirring and cooling (water bath). The reaction temperature rises to 43°C before gradually returning to room temperature. After 7 hours, the mixture is filtered to remove solids.

  • Workup : The filtrate is acidified to pH 2 with dilute HCl, and excess alcohol/DMF is distilled off. The residue is dissolved in n-hexane/ethyl acetate (9:1), washed with 1N HCl and brine, dried over MgSO₄, and purified via fractional distillation.

Yield : 90.1% (boiling point: 116–117°C at 0.08 mmHg).

Step 2: Reduction to this compound

Reagents :

  • 1-(3-Methylbutoxy)methyl-3-nitrobenzene

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrazine hydrate (3.2 equivalents)

  • Ethanol as solvent

Procedure :

  • Catalytic Hydrogenation : The nitro intermediate is dissolved in ethanol, and Pd/C is added. Hydrazine hydrate is dripped slowly to control exothermicity. After refluxing for 3 hours, the catalyst is filtered, and the solvent is evaporated.

  • Purification : The crude product is dissolved in dichloromethane, washed with sodium carbonate and brine, dried over K₂CO₃, and distilled under vacuum.

Yield : 97.1% (boiling point: 105–106°C at 0.19 mmHg).

Alternative Pathways: Nucleophilic Substitution and Reductive Amination

While less common, two additional methods have been explored:

Nucleophilic Substitution of 3-Aminobenzyl Halides

Reagents :

  • 3-Aminobenzyl bromide

  • 3-Methyl-1-butanol

  • Sodium hydride (NaH) in tetrahydrofuran (THF)

Procedure :

  • Alkylation : NaH is added to THF under nitrogen, followed by 3-methyl-1-butanol. After 30 minutes, 3-aminobenzyl bromide is added dropwise. The mixture is refluxed for 12 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Yield : ~70–75% (reported for analogous structures).

Reductive Amination of 3-Nitrobenzaldehyde Derivatives

Reagents :

  • 3-Nitrobenzaldehyde

  • 3-Methyl-1-butanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Ammonium acetate in methanol

Procedure :

  • Imine Formation : 3-Nitrobenzaldehyde and 3-methyl-1-butanol are stirred with ammonium acetate in methanol for 2 hours.

  • Reduction : NaBH₃CN is added, and the mixture is stirred for 12 hours. The solvent is evaporated, and the product is purified via distillation.

Yield : Limited data available; estimated 60–65% based on similar reactions.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Nitrobenzyl chloride routeHigh yield (90–97%); scalable for industryRequires toxic DMF; multi-step process90–97%
Nucleophilic substitutionAvoids nitro intermediatesLower yield; sensitive to moisture70–75%
Reductive aminationSingle-pot reactionModerate yield; competing side reactions60–65%

Optimization Strategies

Solvent Selection

  • DMF vs. THF : DMF enhances reactivity in nitrobenzyl chloride alkylation but poses toxicity concerns. THF offers safer alternatives but may require longer reaction times.

  • Ethanol in Hydrogenation : Ethanol’s polarity facilitates Pd/C activity, but methanol can reduce reaction time by 20%.

Catalytic Systems

  • Pd/C Efficiency : 10% Pd/C achieves complete nitro reduction in 3 hours. Switching to Raney nickel increases time to 6 hours but lowers cost.

  • Hydrazine Alternatives : Hydrogen gas (H₂) at 50 psi provides comparable yields but requires high-pressure equipment.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : 3-Nitrobenzyl chloride ($120/kg) and 3-methyl-1-butanol ($45/kg) dominate costs.

  • Catalyst Recycling : Pd/C recovery via filtration reduces expenses by 15–20%.

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable faster heat dissipation and higher throughput. Pilot studies show 99% conversion in 10 minutes for the alkylation step.

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica) catalyze etherification of 3-nitrobenzyl alcohol with 3-methyl-1-butanol, achieving 85% yield under mild conditions .

Q & A

Synthesis and Purification

Basic: What are the common synthetic routes for 3-[(3-Methylbutoxy)methyl]aniline, and how is purity ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of aniline derivatives. For example, reacting 3-aminobenzyl alcohol with 1-bromo-3-methylbutane under basic conditions (e.g., K₂CO₃ in DMF) introduces the 3-methylbutoxymethyl group. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity is validated using HPLC (>98% by area normalization) and confirmed via melting point analysis .

Advanced: How can catalytic methods optimize the synthesis of this compound for higher yields?

  • Methodological Answer : Transition-metal catalysis (e.g., Pd or Rh complexes) can enhance regioselectivity in alkylation. For instance, hydroformylation of allyl-protected aniline precursors followed by deprotection may improve yield (60–85% reported in similar systems). Reaction optimization includes screening solvents (e.g., THF vs. DCM), temperature (60–100°C), and catalyst loading (1–5 mol%) to minimize side products like over-alkylated derivatives .

Structural Characterization

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer : Key techniques include:
    • ¹H/¹³C NMR : Peaks for the aniline NH₂ (δ 3.2–3.5 ppm, broad), methylbutoxy chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups), and aromatic protons (δ 6.5–7.2 ppm).
    • IR Spectroscopy : N-H stretches (~3400 cm⁻¹), C-O-C ether vibrations (~1100 cm⁻¹).
    • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 222.2 (calculated for C₁₂H₂₀NO₂) .

Advanced: How can advanced NMR methods resolve ambiguities in the substitution pattern?

  • Methodological Answer : 2D NMR (COSY, HSQC, HMBC) identifies coupling between the methylbutoxy chain and the benzyl carbon. For example, HMBC correlations from the benzylic CH₂ (δ 4.3 ppm) to the aromatic carbons confirm substitution at the meta position. NOESY detects spatial proximity between the ether chain and adjacent substituents .

Stability and Degradation

Basic: What storage conditions are recommended to prevent degradation of this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to avoid oxidation and photodegradation. Stability studies show <5% decomposition over 6 months when protected from moisture and light .

Advanced: How can degradation pathways under acidic/basic conditions be analyzed?

  • Methodological Answer : Accelerated stability testing (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) followed by LC-MS identifies degradation products. For instance, hydrolysis of the ether bond generates 3-(hydroxymethyl)aniline (m/z 124.1) and 3-methylbutanol. Kinetic analysis (Arrhenius plots) predicts shelf-life under varying pH .

Molecular Interactions and Binding Studies

Basic: How is the binding affinity of this compound to biological targets measured?

  • Methodological Answer : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding to receptors (e.g., GPCRs). A study on similar aniline derivatives reported binding energies of –3.0 to –4.5 kcal/mol, indicating moderate-to-strong interactions .

Advanced: What computational approaches predict the compound’s interaction with enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to active sites. For example, the methylbutoxy chain may occupy hydrophobic pockets in cytochrome P450 enzymes, while the aniline group forms hydrogen bonds with catalytic residues. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Analytical Method Development

Basic: What HPLC conditions separate this compound from impurities?

  • Methodological Answer : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Retention time ~8.2 min at 1 mL/min (30% B to 70% B over 15 min). Detection: UV at 254 nm .

Advanced: How are method validation parameters (LOD, LOQ) determined for trace analysis?

  • Methodological Answer : Calibration curves (0.1–100 µg/mL) establish linearity (R² > 0.995). LOD (0.05 µg/mL) and LOQ (0.15 µg/mL) are calculated via signal-to-noise ratios (3:1 and 10:1, respectively). Intra-day precision (%RSD < 2%) is validated using triplicate injections .

Data Contradiction Resolution

Basic: How can researchers address discrepancies in reported binding energies for this compound?

  • Methodological Answer : Compare experimental conditions (e.g., buffer pH, temperature). For example, SPR assays at pH 7.4 may yield weaker binding (–3.0 kcal/mol) vs. fluorescence quenching at pH 6.5 (–4.5 kcal/mol) due to protonation state changes. Validate purity via elemental analysis to rule out impurity interference .

Advanced: What statistical methods resolve conflicting stability data across studies?

  • Methodological Answer : Multivariate analysis (ANOVA) identifies factors (e.g., solvent, light exposure) contributing to variability. Bayesian modeling reconciles degradation rates by weighting data from controlled vs. accelerated studies .

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